N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, like N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide, have been studied for their potential anticancer properties. These compounds can inhibit tumor cell growth and have been assessed in vitro on various human tumor cell lines . The unique structure of thiophene allows for the synthesis of novel compounds that could serve as effective treatments against cancer.
Anti-Inflammatory Applications
The anti-inflammatory properties of thiophene derivatives make them valuable in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Compounds such as suprofen, which has a thiophene framework, are used to reduce inflammation and pain .
Antimicrobial Activity
Thiophene-based molecules exhibit significant antimicrobial properties. This makes them suitable candidates for the development of new antibiotics to combat resistant strains of bacteria .
Material Science: Organic Semiconductors
In material science, thiophene derivatives are utilized for the advancement of organic semiconductors. Their molecular structure is conducive to the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibition
Industrial applications of thiophene derivatives include their use as corrosion inhibitors. This application is crucial in protecting materials and infrastructure from degradation .
Anesthetic Properties
Thiophene derivatives are also used in anesthetics. For example, articaine, a thiophene derivative, is used as a dental anesthetic in Europe due to its voltage-gated sodium channel blocking properties .
Drug Discovery: Voltage-Gated Sodium Channel Blockers
The compound’s ability to block voltage-gated sodium channels is of particular interest in drug discovery. This property can be harnessed to develop drugs for conditions related to the dysfunction of these channels .
Organic Synthesis: Heterocyclization
Thiophene derivatives are synthesized through heterocyclization of various substrates, which is a fundamental process in organic chemistry. The Gewald reaction, for example, is a condensation reaction that forms aminothiophene derivatives, showcasing the versatility of thiophene in synthetic chemistry .
Mechanism of Action
Target of Action
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetic compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . .
Mode of Action
It’s worth noting that thiophene derivatives have been identified as m2 proton channel inhibitors, which play significant roles in the anti-influenza activity . The sulfonamide moiety and 2,5-dimethyl-substituted thiophene as the core structure are crucial for this activity .
Biochemical Pathways
Thiophene derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
properties
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-19(17,14-4-2-1-3-5-14)15(13-6-7-13)10-12-8-9-18-11-12/h1-5,8-9,11,13H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYBFAPEVPDDPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
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